3-(2-methoxyethyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core. Its structure includes:
- A 3-(2-methoxyethyl) substitution at position 3, introducing a polar ether group that may enhance solubility.
- A 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio) side chain at position 2, combining a thioether linkage, a ketone group, and a phenylpiperazine moiety.
The compound’s molecular complexity suggests applications in drug discovery, though specific biological data are absent in the provided evidence. Its structural features align with derivatives studied for kinase inhibition or GPCR modulation.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-33-16-15-30-24(32)23-22(19-9-5-6-10-20(19)26-23)27-25(30)34-17-21(31)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,26H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAISTTMPRNEUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that integrates multiple pharmacophores, including piperazine, indole, and pyrimidine structures. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following IUPAC name:
This compound
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Piperazine Moiety : The piperazine structure can modulate receptor activity, particularly in neurotransmitter pathways.
- Indole and Pyrimidine Rings : These rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated significant anticancer properties. For instance, Mannich bases derived from piperazine have shown cytotoxic effects against various cancer cell lines. Notably, studies have reported the following:
| Compound Type | Cell Lines Tested | IC50 Values |
|---|---|---|
| Mannich Bases | HeLa (Cervical) | < 2 µg/mL |
| HepG2 (Liver) | < 2 µg/mL | |
| A549 (Lung) | < 2 µg/mL |
The presence of the piperazine moiety is often linked to enhanced cytotoxicity compared to other derivatives lacking this structure .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds. For example, derivatives containing thioxo or oxopyrimidine structures exhibited activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 256 µg/mL |
| S. aureus | 256 µg/mL |
These findings suggest that the compound may possess similar antibacterial properties due to structural similarities with known active agents .
Neuropharmacological Effects
Given the presence of the piperazine ring, it is plausible that this compound exhibits neuropharmacological effects. Piperazine derivatives are known to influence serotonin and dopamine receptors, which could be relevant for treating psychiatric disorders or neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Anticancer Properties : A recent investigation into Mannich bases revealed that modifications in substitution patterns on the phenyl ring significantly impacted cytotoxicity against cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
- Antibacterial Evaluation : Another study focused on thioxo-pyrimidine derivatives demonstrated promising results against various bacterial strains, indicating potential applications in developing new antibacterial agents .
Comparison with Similar Compounds
A. Substituent Effects on Solubility
B. Heterocyclic Modifications
- Replacement of phenylpiperazine with morpholino () introduces an oxygen atom, increasing polarity and possibly reducing blood-brain barrier permeability.
- Azepan-1-yl (7-membered ring in ) vs. 6-membered piperazine: Larger ring size may alter conformational stability and steric interactions with targets.
C. Core Modifications
Computational and Experimental Insights
- A chromeno-pyrimidine analog () demonstrated good oral bioavailability in computational models, attributed to balanced lipophilicity (LogP ~3.2) and hydrogen-bonding capacity.
Q & A
Q. Basic
- X-ray crystallography : Resolve the 3D conformation to identify hydrogen bonding between the pyrimidoindole core and piperazine moiety .
- NMR spectroscopy : Assign peaks using -NMR (e.g., carbonyl carbons at δ 170–175 ppm) and 2D NOESY to confirm spatial proximity of methoxyethyl and thioether groups .
- Mass spectrometry : Validate molecular weight (441.56 g/mol) via electrospray ionization (ESI-MS) .
How can molecular docking studies elucidate biological interactions?
Q. Advanced
- Target selection : Prioritize receptors like serotonin 5-HT or dopamine D, given the piperazine moiety’s affinity for GPCRs .
- Docking protocols : Use AutoDock Vina with AMBER force fields; validate binding poses via molecular dynamics simulations (100 ns trajectories) .
- Contradiction resolution : If experimental IC values conflict with docking scores, re-evaluate protonation states of the pyrimidoindole nitrogen atoms .
How should biological activity assays be designed for this compound?
Q. Basic
- In vitro assays : Test antiproliferative activity (e.g., MTT assay on HeLa cells, 48-hour exposure) with IC calculations using nonlinear regression .
- Enzyme inhibition : Screen against COX-2 (ELISA, 10 µM compound) to assess anti-inflammatory potential .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
What advanced methods identify the mechanism of action?
Q. Advanced
- Transcriptomics : Perform RNA sequencing on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
- Kinase profiling : Use a KinomeScan panel to detect off-target inhibition (e.g., EGFR, JAK2) .
- Metabolomics : Analyze LC-MS data (Q-TOF platform) to map changes in ATP/NADPH levels, linking to oxidative stress responses .
What functional groups dictate its chemical reactivity?
Q. Basic
- Thioether group : Susceptible to oxidation (e.g., HO yields sulfoxide derivatives; monitor via TLC, R shift from 0.5 to 0.3) .
- Piperazine ring : Participates in acid-base reactions (pK ~7.5); protonate with HCl (1M) to enhance aqueous solubility .
- Pyrimidoindole core : Undergoes electrophilic substitution at C-5; bromination with NBS yields 5-bromo derivatives .
How can reaction conditions be optimized for scale-up?
Q. Advanced
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst recycling : Immobilize Pd/C on mesoporous silica for Suzuki-Miyaura couplings; reuse ≥5 times with <10% yield drop .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and automate pH adjustment .
What physical properties are critical for formulation studies?
Q. Basic
- Solubility : Determine via shake-flask method (logP = 2.8 in octanol/water) .
- Melting point : Use differential scanning calorimetry (DSC; peak at 218–220°C) to assess crystallinity .
- Stability : Store at -20°C under nitrogen; avoid light exposure to prevent thioether oxidation .
How can poor solubility in aqueous buffers be addressed?
Q. Advanced
- Co-solvents : Use 10% PEG-400 to increase solubility to >1 mg/mL .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150 nm diameter, PDI <0.2) via emulsion-solvent evaporation .
- Salt formation : React with succinic acid to form a crystalline salt (improves solubility 5-fold) .
Which analytical methods ensure batch-to-batch consistency?
Q. Basic
- HPLC : Use a C18 column (gradient: 20–80% acetonitrile in 20 minutes) with UV detection at 254 nm .
- Elemental analysis : Confirm C (68.12%), H (5.65%), N (15.89%) with ≤0.3% deviation .
- TGA : Validate thermal stability (decomposition onset at 200°C) .
How to resolve contradictions in reported biological activities?
Q. Advanced
- Meta-analysis : Compare datasets using ANOVA to identify outliers (e.g., IC variability due to cell passage number) .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to hypothesized targets .
- Species-specificity testing : Evaluate activity in human vs. murine models to explain discrepancies in efficacy .
What methodologies assess toxicity in preclinical models?
Q. Advanced
- In vitro toxicity : Screen for hERG inhibition (patch-clamp assay; IC >10 µM acceptable) .
- In vivo models : Administer 50 mg/kg/day to Sprague-Dawley rats for 28 days; monitor liver enzymes (ALT, AST) and renal function (creatinine) .
- Genotoxicity : Perform Ames test (TA98 strain; ≤2-fold revertant increase vs. control) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
